molecular formula C10H15N3O3 B1671943 Ingavirin CAS No. 219694-63-0

Ingavirin

货号 B1671943
CAS 编号: 219694-63-0
分子量: 225.24 g/mol
InChI 键: KZIMLUFVKJLCCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ingavirin is a non-toxic broad-spectrum antiviral . It was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness .


Synthesis Analysis

Ingavirin’s structure contains a carboxyl group, an imidazole ring, and an ethaneamide group present in the middle of its chain structure . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .


Molecular Structure Analysis

Ingavirin is a low-molecular weight compound . Its molecular formula is C10H15N3O3 . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .


Chemical Reactions Analysis

Ingavirin interacts via these Mn 2+ ions with the Asp40, Glu110, Asp97, and Glu54 amino acids of the active site . Moreover, the heterocyclic ring of Ingavirin, which contains nitrogen atoms also made a hydrogen bond with the Asp37 of the HTN virus endonuclease domain .


Physical And Chemical Properties Analysis

Ingavirin is a small molecule with an average weight of 225.248 and a mono-isotopic weight of 225.111341355 .

科学研究应用

Summary of the Application

Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) has been shown to have a protective effect against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animals .

Methods of Application or Experimental Procedures

The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .

Results or Outcomes

In case of influenza virus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .

2. Potential Treatment for COVID-19

Summary of the Application

Ingavirin has been considered a non-toxic broad-spectrum antiviral with a complex mechanism of action. The molecule was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness . It has been hypothesized that Ingavirin might be a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) .

Methods of Application or Experimental Procedures

The efficiency of Ingavirin against SARS-CoV-2 might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins (A1, for example). These specific cellular RNA-binding proteins showed affinity to Severe Acute Respiratory Coronavirus (SARS-CoV) nucleocapsid (N) protein, which shared high homology with the N protein of SARS-CoV-2 .

Results or Outcomes

Impairing of the interactions between nuclear ribonucleoproteins and nucleocapsid (N) protein of SARS-CoV-2 might result in the inhibition of a viral replication cycle. Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .

3. Treatment of Hepatitis

Summary of the Application

Ingavirin has been shown to have a protective effect against certain types of hepatitis .

Methods of Application or Experimental Procedures

The efficiency of Ingavirin was observed as a reduction of the virus titer in the liver and lungs of animals . Histological investigation of the liver of infected animals revealed foci of necrosis .

Results or Outcomes

Application of Ingavirin led to a moderate (approximately one decimal order), but statistically significant reduction of virus titer both in liver and lungs of animals .

4. Clinical Trials for COVID-19

Summary of the Application

Ingavirin is currently being investigated in clinical trials for its efficacy in achieving clinical improvement of COVID-19 symptoms .

Methods of Application or Experimental Procedures

The primary objective of this study is to investigate the efficacy of Ingavirin, 90 mg capsules in achieving clinical improvement of novel coronavirus disease (COVID-19) symptoms .

Results or Outcomes

The results of these clinical trials are yet to be published .

5. Treatment of Parainfluenza Virus

Summary of the Application

Ingavirin has been shown to have a protective effect against human parainfluenza virus .

Methods of Application or Experimental Procedures

The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .

Results or Outcomes

In case of parainfluenza virus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .

6. Treatment of Adenovirus

Summary of the Application

Ingavirin has been shown to have a protective effect against human adenovirus infections .

Methods of Application or Experimental Procedures

The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .

Results or Outcomes

In case of adenovirus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .

安全和危害

Ingavirin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . In clinical trials, Ingavirin has been used to investigate its efficacy in achieving clinical improvement of novel coronavirus disease (COVID-19) symptoms .

未来方向

Ingavirin has been considered a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) . It might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins . Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .

属性

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMLUFVKJLCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433141
Record name AGN-PC-0MW29Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingavirin

CAS RN

219694-63-0
Record name Pentanedioic acid imidazolyl ethanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AGN-PC-0MW29Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingavirin
Reactant of Route 2
Reactant of Route 2
Ingavirin
Reactant of Route 3
Reactant of Route 3
Ingavirin
Reactant of Route 4
Reactant of Route 4
Ingavirin
Reactant of Route 5
Reactant of Route 5
Ingavirin
Reactant of Route 6
Reactant of Route 6
Ingavirin

Citations

For This Compound
1,690
Citations
VV Zarubaev, AV Garshinina, NA Kalinina, AA Shtro… - Pharmaceuticals, 2011 - mdpi.com
… The protective action of Ingavirin was observed as a reduction of infectious titer … Ingavirin was similar to that of the reference compound Tamiflu. Based on the results obtained, Ingavirin …
Number of citations: 41 www.mdpi.com
T Aschacher, A Krokhin, I Kuznetsova… - Epidemiology and …, 2016 - journals.eco-vector.com
Ingavirin®(imidazolyl ethanamide pentandioic acid) is an original antiviral drug, which is used in Russia for treatment and profilaxis of influenza and other acute viral infections. We …
Number of citations: 9 journals.eco-vector.com
AG Malyavin, AV Gorelov, EA Antonova… - Therapy, 2022 - rjonco.com
… viruses in adults and children is Ingavirin®. Ingavirin® activity against highly pathogenic … The aim of the phase III clinical study was to evaluate the efficacy and safety of Ingavirin®, …
Number of citations: 17 rjonco.com
TM Sokolova, VV Poloskov… - Russian Journal of …, 2019 - bioterapevt.elpub.ru
… receptor genes was determined under the action of ingavirin 50–300 μg/ml and … For the first time, it has been shown that ingavirin (… In these cellular systems, ingavirin and thymogen …
Number of citations: 11 bioterapevt.elpub.ru
AG Malyavin, NI Krikheli, IV Rogova, PO Asadulin… - Therapy, 2021 - journals.eco-vector.com
Aim of the study: estimation of the efficacy and safety of Ingavirin® inclusion in the recommended standard therapy for COVID-19 patients in real clinical practice. Material and methods. …
Number of citations: 17 journals.eco-vector.com
VV Zarubaev, SV Beliaevskaia, AK Sirotkin… - Voprosy …, 2011 - europepmc.org
… The aim of this investigation was to study the effect of ingavirin on the … The use of ingavirin was shown to reduce the proportion of … The findings suggest that Ingavirin is able to impair the …
Number of citations: 15 europepmc.org
L SIa, SV Borisevich, VA Maksimov… - … and Chemoterapy [sic …, 2008 - europepmc.org
… Investigation of the Ingavirin influence in doses of 15 … Ingavirin was effective in inhibition of the influenza virus reproduction. During the whole period of the observation (5 days) Ingavirin …
Number of citations: 12 europepmc.org
LV Kolobukhina, LN Merkulova… - Terapevticheskii …, 2009 - journals.eco-vector.com
… of ingavirin and … Ingavirin efficacy was analysed basing on the evidence for 100 patients with uncomplicated influenza. The patients were randomized into three groups: taking ingavirin …
Number of citations: 14 journals.eco-vector.com
I Malik, G Kovac, T Padrtova, L Hudecova - researchgate.net
… Additional immunomodulating properties of ingavirin could … Ingavirin might be considered a promising anti-SARS-CoV-2 … On the other hand, the indisputable fact is that ingavirin was not …
Number of citations: 0 www.researchgate.net
LN Shishkina, VE Nebol'sin, AS Kabanov… - Zhurnal mikrobiologii …, 2011 - europepmc.org
… virus strains after incubation with Ingavirin in vitro. Ingavirin effectively inhibited reproduction of … Titers of these strains in lung homogenates decreased when Ingavirin was orally …
Number of citations: 8 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。